Dipalmitoyl-s-glyceryl cysteine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

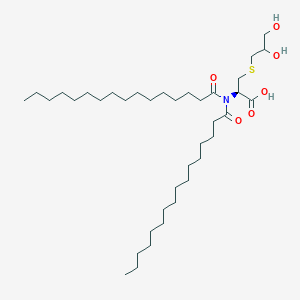

Dipalmitoyl-s-glyceryl cysteine, also known as this compound, is a useful research compound. Its molecular formula is C38H73NO6S and its molecular weight is 672.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Vaccine Adjuvant Development

Mechanism of Action

Dipalmitoyl-S-glyceryl cysteine acts as a TLR2/TLR6 agonist, stimulating innate immune responses that enhance the efficacy of vaccines. The activation of these receptors leads to the production of pro-inflammatory cytokines and chemokines, which are essential for recruiting and activating adaptive immune cells.

Case Studies

- N-Acetylated Analog Development : Recent studies have focused on developing N-acetylated analogs of this compound. These analogs have been shown to be cost-effective alternatives in vaccine formulations. For instance, one study demonstrated that these N-acetylated derivatives could activate TLR2/TLR6 effectively while reducing the synthesis costs associated with traditional N-protected cysteine .

- Cancer Vaccines : The application of this compound in cancer vaccines has been particularly promising. Research indicates that these lipopeptides can enhance the immunogenicity of cancer antigens, leading to improved tumor-specific immune responses. In preclinical models, vaccines incorporating this compound showed increased efficacy compared to those without this adjuvant .

Immunotherapy Applications

Role in Immunotherapy

this compound is being explored for its potential in immunotherapy, particularly in enhancing the effectiveness of dendritic cell-based vaccines. These vaccines utilize the body's own immune cells to target cancer cells more effectively.

Case Studies

- Dendritic Cell Vaccines : A study highlighted the use of this compound in dendritic cell vaccines, where it significantly boosted the activation and maturation of dendritic cells. This enhancement resulted in stronger T-cell responses against tumors, suggesting a viable pathway for improving cancer immunotherapies .

- Combination Therapies : Combining this compound with other therapeutic agents has shown synergistic effects in preclinical trials. For example, when used alongside checkpoint inhibitors, it was observed that this lipopeptide could enhance the overall anti-tumor response .

Infectious Disease Vaccines

Application in Infectious Diseases

The use of this compound as an adjuvant in vaccines against infectious diseases is another critical area of research. Its ability to induce robust immune responses makes it suitable for various pathogens.

Case Studies

- Vaccine Formulations for Influenza and Malaria : Research has demonstrated that vaccines formulated with this compound can elicit stronger immune responses against influenza and malaria pathogens. In clinical trials, these formulations resulted in higher antibody titers compared to standard vaccine preparations .

- COVID-19 Vaccine Development : The ongoing research into COVID-19 vaccines has also incorporated this compound as an adjuvant. Preliminary results indicate enhanced immunogenicity and durability of immune responses when included in vaccine candidates .

Summary Table of Applications

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Vaccine Adjuvants | N-acetylated analogs | Cost-effective; effective TLR2/TLR6 activation |

| Cancer Immunotherapy | Dendritic cell vaccines | Enhanced T-cell activation; improved anti-tumor response |

| Infectious Disease Vaccines | Influenza and malaria vaccines | Higher antibody titers; improved immune responses |

| COVID-19 Vaccines | Adjuvant in vaccine formulations | Enhanced immunogenicity; durable immune response |

Analyse Des Réactions Chimiques

Key Reactions:

a. S-Alkylation of Cysteine

-

Reaction : The thiol group of cysteine reacts with 4-(iodomethyl)-2,2-dimethyl-1,3-dioxolane derivatives to form a thioether bond.

-

Reagents : Tributyl phosphine (Bu₃P), racemic or chiral iodomethyl dioxolanes.

-

Conditions : Room temperature, inert atmosphere.

-

Outcome : Forms acetonide-protected intermediates (e.g., 5a–c in ).

b. Deprotection and Acylation

-

Deprotection : Acetonide groups are removed using 70% acetic acid to expose hydroxyl groups.

-

Acylation : Hydroxyl groups are esterified with palmitoyl chloride (C₁₆H₃₁COCl).

c. N-Acetylation

-

Reaction : Acetic anhydride acetylates the cysteine amine to enhance TLR2 specificity.

-

Conditions : 2 hours at room temperature.

-

Impact : Retains human TLR2 activity while reducing murine TLR2 response .

Stability and Degradation Reactions

Pam₂Cys undergoes hydrolysis and oxidation under specific conditions:

Hydrolysis of Ester Bonds

-

Conditions : Acidic or enzymatic (esterase) environments.

-

Outcome : Cleavage of palmitoyl ester groups, reducing TLR2 activity.

Oxidation of Thioether Bond

-

Reaction : The S-glyceryl cysteine thioether oxidizes to sulfoxide or sulfone.

-

Reagents : H₂O₂, peroxidases.

Stereochemical Modifications

The stereochemistry of the glyceryl moiety critically influences biological activity:

Conjugation Reactions

Pam₂Cys is functionalized for vaccine delivery via:

Peptide Coupling

-

Reaction : Amide bond formation with antigenic peptides (e.g., CSK₄).

-

Reagents : HCTU, DiPEA (prevents lipid elimination).

Click Chemistry

-

Reaction : Propargyl-functionalized Pam₂Cys reacts with azide-modified antigens.

-

Reagents : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Comparative Reactivity of Analogs

Modified Pam₂Cys analogs exhibit varied reactivity:

| Analog | Modification | Reactivity Trend |

|---|---|---|

| N-Ac-Pam₂Cys | N-Acetylation | ↑ Human TLR2 specificity |

| Pam₂Cys(OMe) | Methyl ester | ↓ Hydrolysis rate |

| Pam₃Cys | Triacylated | ↑ TLR1/2 activation |

Synthetic Challenges

-

Racemization : Occurs during cysteine alkylation, requiring chiral resolution .

-

Lipid Elimination : Excess DiPEA during coupling removes palmitoyl groups; mitigated by stepwise base addition .

Table 1: Reaction Conditions and Yields

| Step | Reagents | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| S-Alkylation | Bu₃P, iodomethyl dioxolane | RT | 24 h | 80–87 |

| Deprotection | 70% AcOH | RT | 2 h | 84–91 |

| Palmitoylation | Palmitoyl chloride, EDCI | RT | 12 h | 68–70 |

| N-Acetylation | Acetic anhydride | RT | 2 h | 85–90 |

Propriétés

Formule moléculaire |

C38H73NO6S |

|---|---|

Poids moléculaire |

672.1 g/mol |

Nom IUPAC |

(2R)-2-[di(hexadecanoyl)amino]-3-(2,3-dihydroxypropylsulfanyl)propanoic acid |

InChI |

InChI=1S/C38H73NO6S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(42)39(35(38(44)45)33-46-32-34(41)31-40)37(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34-35,40-41H,3-33H2,1-2H3,(H,44,45)/t34?,35-/m0/s1 |

Clé InChI |

AKIIJJAKZRNOLW-HTIIIDOHSA-N |

SMILES isomérique |

CCCCCCCCCCCCCCCC(=O)N([C@@H](CSCC(CO)O)C(=O)O)C(=O)CCCCCCCCCCCCCCC |

SMILES canonique |

CCCCCCCCCCCCCCCC(=O)N(C(CSCC(CO)O)C(=O)O)C(=O)CCCCCCCCCCCCCCC |

Synonymes |

dipalmitoyl-S-glyceryl cysteine Pam2Cys S-(2,3-bis(palmitoyloxy)propyl)cysteine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.